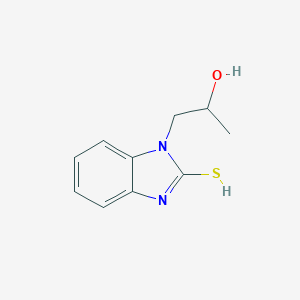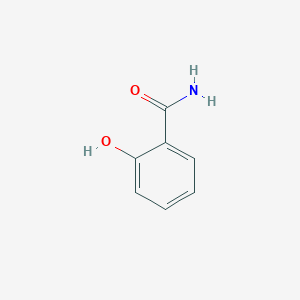![molecular formula C15H19NO5 B354516 4-Oxo-4-[2-(Tetrahydro-2-furanylmethoxy)anilino]-buttersäure CAS No. 925058-77-1](/img/structure/B354516.png)
4-Oxo-4-[2-(Tetrahydro-2-furanylmethoxy)anilino]-buttersäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid is a synthetic organic compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is notable for its unique structure, which includes a furan ring, an aniline derivative, and a butanoic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of a suitable precursor, often involving the use of acid catalysts.
Attachment of the Aniline Derivative: The aniline derivative is introduced via a nucleophilic substitution reaction, where the furan ring reacts with an aniline compound under basic conditions.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Wirkmechanismus
The mechanism by which 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-pentanoic acid: Similar structure but with a pentanoic acid moiety.
4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-propanoic acid: Similar structure but with a propanoic acid moiety.
4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
What sets 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research settings where precise interactions with molecular targets are required .
Eigenschaften
IUPAC Name |
4-oxo-4-[2-(oxolan-2-ylmethoxy)anilino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(7-8-15(18)19)16-12-5-1-2-6-13(12)21-10-11-4-3-9-20-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXODVOTDDUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B354439.png)

![2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid](/img/structure/B354517.png)
![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354562.png)
![2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B354564.png)
![2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid](/img/structure/B354565.png)
![2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid](/img/structure/B354566.png)
![2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354568.png)
![2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid](/img/structure/B354570.png)
![2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid](/img/structure/B354577.png)
![2-({4-[(Methylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354578.png)
![2-[(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid](/img/structure/B354587.png)
